methyl 2-bromo-2-methylpropanoate

Catalog No.
S774101
CAS No.
23426-63-3
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-bromo-2-methylpropanoate

CAS Number

23426-63-3

Product Name

methyl 2-bromo-2-methylpropanoate

IUPAC Name

methyl 2-bromo-2-methylpropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-5(2,6)4(7)8-3/h1-3H3

InChI Key

PQUSVJVVRXWKDG-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)Br

Canonical SMILES

CC(C)(C(=O)OC)Br

The exact mass of the compound Methyl 2-bromo-2-methylpropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406890. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-bromo-2-methylpropanoate (MBiB), also known as methyl α-bromoisobutyrate, is a premier tertiary alkyl halide initiator widely procured for Atom Transfer Radical Polymerization (ATRP). Featuring a tertiary carbon-bromine bond and a compact methyl ester group, MBiB is specifically selected to ensure rapid, quantitative initiation relative to chain propagation. This kinetic profile is critical for synthesizing low-dispersity polymers, particularly methacrylates and styrenics. In industrial and advanced laboratory workflows, its high volatility and well-defined activation thermodynamics make it a benchmark precursor for both solution-phase block copolymer synthesis and the chemical vapor deposition (CVD) of surface-anchored initiator coatings [1].

Substituting MBiB with closely related analogs fundamentally alters polymerization kinetics and processability. Replacing the tertiary bromide with a secondary bromide, such as methyl 2-bromopropionate (MBrP), drastically reduces the activation rate, leading to slow initiation, broader molecular weight distributions, and loss of living character in methacrylate polymerizations[1]. Furthermore, substituting the methyl ester with an ethyl ester (ethyl 2-bromoisobutyrate, EBiB) introduces subtle entropic penalties that reduce the overall ATRP equilibrium constant [2]. In surface-initiated ATRP (SI-ATRP) and vapor-phase deposition, heavier esters also exhibit lower volatility, complicating solventless coating workflows and altering the density of grafted polymer brushes [3].

Tertiary vs. Secondary Halide Activation Kinetics

The structure of the alkyl halide dictates the stability of the generated radical and the rate of inner-sphere electron transfer. Quantitative kinetic studies demonstrate that the tertiary bromide in MBiB activates significantly faster than secondary bromides under identical catalytic conditions[1].

Evidence DimensionActivation rate constant (k_act)
Target Compound DataMBiB (Tertiary bromide)
Comparator Or BaselineMethyl 2-bromopropionate (MBrP) (Secondary bromide)
Quantified DifferenceMBiB is 8 times more active than MBrP.
ConditionsPseudo-first-order kinetic evaluation in acetonitrile at 35 °C with CuIBr/PMDETA.

A high activation rate ensures that all polymer chains initiate simultaneously, which is an absolute requirement for achieving narrow molecular weight distributions.

Impact of Ester Alkyl Chain on ATRP Equilibrium

While methyl and ethyl esters are often treated as interchangeable in standard organic synthesis, their behavior in reversible deactivation radical polymerizations differs quantitatively. The ATRP equilibrium constant (K_ATRP), which governs the balance between dormant and active species, is highly sensitive to the ester substituent [1].

Evidence DimensionATRP Equilibrium Constant (K_ATRP)
Target Compound DataMBiB (Methyl ester)
Comparator Or BaselineEthyl 2-bromoisobutyrate (EBiB) (Ethyl ester)
Quantified DifferenceReplacing the methyl ester (MBiB) with an ethyl ester (EBiB) almost halves the ATRP equilibrium constant.
ConditionsStandard Cu-mediated ATRP conditions.

A higher equilibrium constant maintains a sufficient concentration of active radicals, preventing sluggish polymerization rates without requiring higher catalyst loadings.

Entropic Penalty During Catalyst Activation

The reduction in the equilibrium constant for ethyl esters compared to methyl esters is driven by entropic factors during the transition state of the halogen transfer. Temperature-dependent kinetic analyses reveal that the activation of the methyl ester is less entropically hindered than that of the ethyl ester [1].

Evidence DimensionEntropy of Activation (ΔS‡)
Target Compound DataMBiB (ΔS‡ = -151 J/mol·K)
Comparator Or BaselineEBiB (ΔS‡ = -153 J/mol·K)
Quantified DifferenceMBiB exhibits a 2 J/mol·K lower entropic penalty during activation.
ConditionsEvaluated across a temperature range of -40 to +40 °C in MeCN.

Minimizing entropic penalties at the initiation step ensures predictable and highly reproducible reaction kinetics across a wider range of processing temperatures.

Synthesis of Low-Dispersity Methacrylate Block Copolymers

Because MBiB provides an activation rate 8 times faster than secondary bromides like MBrP, it is the procured initiator of choice for polymerizing methacrylates where rapid, simultaneous chain initiation is required to achieve a polydispersity index (PDI) approaching 1.0[1].

Chemical Vapor Deposition (CVD) of Initiator Coatings for SI-ATRP

The lower molecular weight and higher volatility of the methyl ester make MBiB derivatives highly suitable for solventless CVD processes. This allows for the precise fabrication of reactive initiator coatings on heterogeneous substrates like stainless steel and silicon, enabling the subsequent growth of dense polymer brushes[2].

Precision Kinetic Modeling and Benchmarking

Due to its well-characterized entropic profile and higher ATRP equilibrium constant relative to EBiB, MBiB serves as the standard small-molecule model for the dormant poly(methyl methacrylate) chain end. It is routinely procured to benchmark new ATRP catalysts, ligands, and reducing agents in ARGET or ICAR ATRP systems [3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

23426-63-3

Wikipedia

Methyl 2-bromo-2-methylpropionate

Dates

Last modified: 08-15-2023

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